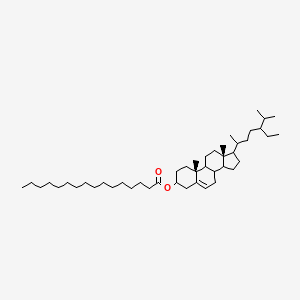
OVA-E1 peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OVA-E1 peptide is a variant antagonist of the peptide sequence SIINFEKL, derived from ovalbumin (OVA) residues 257-264. This peptide is known for its ability to activate the p38 and c-Jun N-terminal kinase (JNK) cascades in both mutant and wild-type thymocytes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: OVA-E1 peptide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis is carried out under controlled conditions, typically involving the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: OVA-E1 peptide primarily undergoes hydrolysis and enzymatic degradation. It can also participate in oxidation and reduction reactions depending on the presence of specific amino acid residues .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed: The major products formed from these reactions include smaller peptide fragments and amino acids .
Wissenschaftliche Forschungsanwendungen
OVA-E1 peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell receptor (TCR) interactions and T-cell activation. .
Cancer Research: this compound is utilized in cancer immunotherapy research to understand how T-cells recognize and respond to tumor antigens
Drug Development: The peptide serves as a model for developing new therapeutic agents targeting immune pathways
Wirkmechanismus
OVA-E1 peptide exerts its effects by binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells. This interaction is recognized by T-cell receptors on thymocytes, leading to the activation of p38 and JNK signaling pathways. These pathways play crucial roles in T-cell differentiation, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
SIINFEKL: The parent peptide from which OVA-E1 is derived. .
OVA (257-264): Another variant of the ovalbumin peptide sequence with similar immunological properties
Uniqueness: OVA-E1 peptide is unique due to its specific mutations that enhance its ability to activate p38 and JNK pathways in both mutant and wild-type thymocytes. This makes it a valuable tool for studying T-cell activation and immune responses .
Eigenschaften
Molekularformel |
C47H76N10O14 |
|---|---|
Molekulargewicht |
1005.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C47H76N10O14/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-/m0/s1 |
InChI-Schlüssel |
KBPDNGCJCDHTEX-MHIFUCQXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



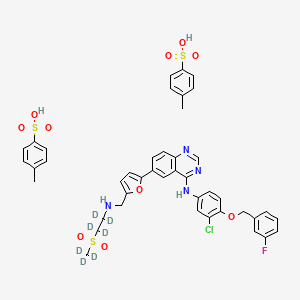

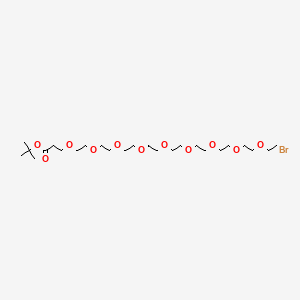
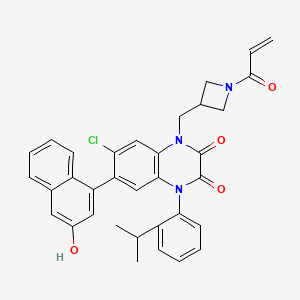
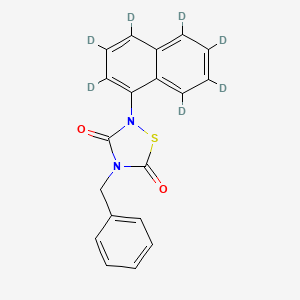

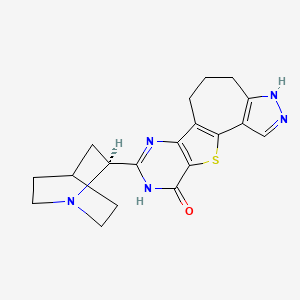
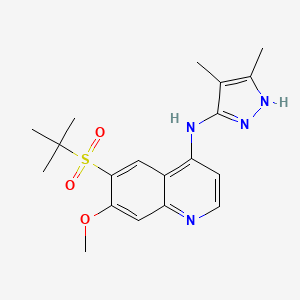
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
